

Zastaprazan and Esomeprazole: A Preclinical Comparative Analysis

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Compound of Interest

Compound Name: Zastaprazan

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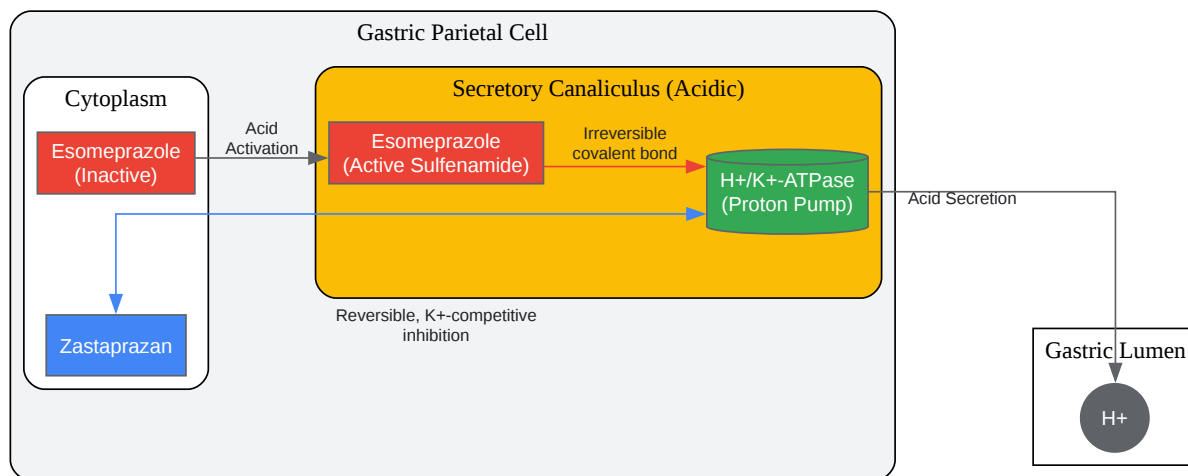
This guide provides a detailed preclinical comparison of **zastaprazan**, a potassium-competitive acid blocker (P-CAB), and esomeprazole, a proton pump inhibitor (PPI). Both drugs are potent inhibitors of gastric acid secretion, targeting the H⁺/K⁺-ATPase, yet they employ distinct mechanisms of action. This document summarizes key preclinical data, outlines experimental methodologies, and visualizes relevant pathways to offer an objective comparison for research and development purposes.

Mechanism of Action: A Tale of Two Inhibitors

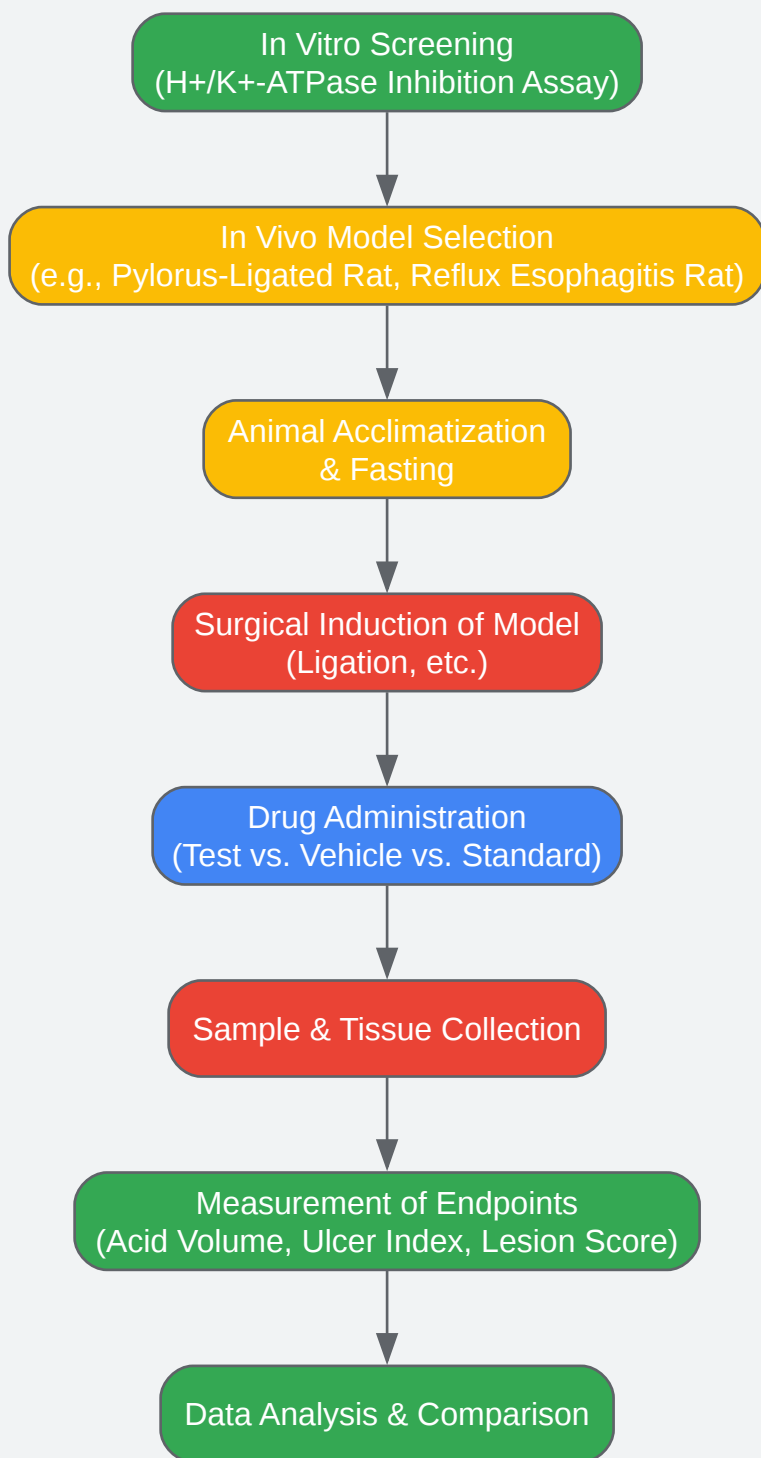
Zastaprazan and esomeprazole both ultimately inhibit the gastric H⁺/K⁺-ATPase, the proton pump responsible for the final step in gastric acid secretion. However, their molecular interactions with the pump differ significantly.

Esomeprazole, a traditional PPI, is a prodrug that requires activation in the acidic environment of the parietal cell canaliculus.^[1] Once activated, it forms a covalent, irreversible bond with cysteine residues on the luminal surface of the H⁺/K⁺-ATPase.^[2] This irreversible inhibition necessitates the synthesis of new proton pump molecules to restore acid secretion.

Zastaprazan, on the other hand, is a P-CAB that acts in a potassium-competitive manner. It binds reversibly to the ion-binding site of the H⁺/K⁺-ATPase, directly competing with K⁺ ions.^[3] ^[4] This action does not require acid activation, leading to a more rapid onset of effect.^[1]



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